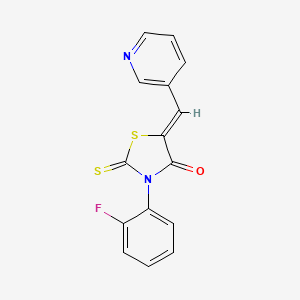
(Z)-3-(2-氟苯基)-5-(吡啶-3-基亚甲基)-2-硫代噻唑烷-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-(2-fluorophenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C15H9FN2OS2 and its molecular weight is 316.37. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(2-fluorophenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(2-fluorophenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 研究表明,该化合物具有良好的抗癌活性。 它可能通过靶向肿瘤发展中涉及的特定途径或蛋白质来干扰癌细胞的生长和增殖 .
- 该化合物的噻唑烷酮骨架表明其具有抗炎特性。 它可能通过与相关信号通路相互作用来调节炎症反应 .
- 初步数据表明该化合物具有抗菌活性。 它可能抑制细菌、真菌或其他病原体的生长 .
- 噻唑烷酮因其神经保护作用而受到研究。 该化合物可能通过减少神经细胞中的氧化应激或炎症来提供神经保护 .
- 鉴于其噻唑烷酮结构,该化合物可能与代谢途径相互作用。 它可能影响葡萄糖稳态、脂质代谢或胰岛素敏感性 .
- 该化合物的独特结构使其在化学生物学和药物设计研究中具有吸引力。 研究人员可以修改其官能团以创建具有特定性质的衍生物 .
- 噻唑烷酮衍生物已用于材料科学。 该化合物可以作为设计新型材料(例如聚合物或纳米颗粒)的构件 .
抗癌特性
抗炎作用
抗菌活性
神经保护潜力
代谢性疾病
化学生物学和药物设计
材料科学
生物活性
The compound (Z)-3-(2-fluorophenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one belongs to the thiazolidin-4-one family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for (Z)-3-(2-fluorophenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one is C13H10FN3OS, with a molecular weight of approximately 273.30 g/mol. The presence of a fluorine atom in the phenyl ring and a pyridine moiety contributes to its unique chemical properties and biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives, including those similar to (Z)-3-(2-fluorophenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation.
Case Study: In Vitro Studies
In vitro studies have shown that thiazolidin-4-one derivatives can inhibit the growth of cancer cells by inducing apoptosis. For instance, a study reported that certain thiazolidinones exhibited IC50 values in the micromolar range against breast cancer cell lines, indicating potent anticancer activity .
Anti-inflammatory Activity
Thiazolidin-4-one derivatives are also noted for their anti-inflammatory properties. They have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in the pathogenesis of various inflammatory diseases .
Antimicrobial Activity
Research indicates that compounds within this class possess antimicrobial properties. Thiazolidinones have been evaluated against bacterial strains, demonstrating significant inhibitory effects, suggesting their potential use as antibacterial agents .
Structure-Activity Relationship (SAR)
The biological activity of (Z)-3-(2-fluorophenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one can be influenced by various structural modifications. For example:
| Substituent | Effect on Activity |
|---|---|
| Fluorine on phenyl | Enhances lipophilicity and biological activity |
| Pyridine ring | Contributes to receptor binding affinity |
| Thioxo group | Essential for anticancer and antimicrobial activities |
Studies suggest that modifications at the 5-position of the thiazolidinone scaffold can significantly alter potency and selectivity against specific targets .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile of (Z)-3-(2-fluorophenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one is crucial for its development as a therapeutic agent. Preliminary studies indicate favorable absorption characteristics but necessitate further investigation into its metabolic pathways and potential side effects .
Future Directions
The promising biological activities associated with thiazolidinone derivatives warrant further exploration. Future research should focus on:
- In Vivo Studies : To evaluate the efficacy and safety in animal models.
- Mechanistic Studies : To elucidate the pathways involved in its anticancer and anti-inflammatory effects.
- Formulation Development : To enhance bioavailability and therapeutic efficacy.
属性
IUPAC Name |
(5Z)-3-(2-fluorophenyl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2OS2/c16-11-5-1-2-6-12(11)18-14(19)13(21-15(18)20)8-10-4-3-7-17-9-10/h1-9H/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIRXJUJPQJXMD-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C(=CC3=CN=CC=C3)SC2=S)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N2C(=O)/C(=C/C3=CN=CC=C3)/SC2=S)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














